molecular formula C15H26O2 B8490474 2-[(4,4-Dimethyloct-1-YN-3-YL)oxy]oxane CAS No. 52418-99-2

2-[(4,4-Dimethyloct-1-YN-3-YL)oxy]oxane

Cat. No. B8490474
Key on ui cas rn: 52418-99-2
M. Wt: 238.37 g/mol
InChI Key: DAQQSPIJHFVOKW-UHFFFAOYSA-N
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Patent
US03932496

Procedure details

To a solution of 58 parts of 4,4-dimethyl-1-octyn-3-ol in 116 parts by volume of dry benzene is added first 158 parts of tetrahydropyran then, with cooling, 0.29 part of p-toluenesulfonic acid. The reaction mixture is stored at room temperature for about 16 hours, then is diluted with benzene and washed successively with dilute aqueous sodium hydroxide and water. Drying over anhydrous sodium sulfate followed by removal of the solvent under reduced pressure affords 4,4-dimethyl-1-octyn-3-ol tetrahydropyran-2-yl ether.
[Compound]
Name
58
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:11])([CH2:7][CH2:8][CH2:9][CH3:10])[CH:3]([OH:6])[C:4]#[CH:5].[O:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[O:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH:13]1[O:6][CH:3]([C:2]([CH3:11])([CH3:1])[CH2:7][CH2:8][CH2:9][CH3:10])[C:4]#[CH:5]

Inputs

Step One
Name
58
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C#C)O)(CCCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
WASH
Type
WASH
Details
washed successively with dilute aqueous sodium hydroxide and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
followed by removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1C(CCCC1)OC(C#C)C(CCCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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